Cas no 487065-01-0 (Tert-butyl (2,2,4-trimethyl-1,2-dihydroquinolin-6-yl)carbamate)

Tert-butyl (2,2,4-trimethyl-1,2-dihydroquinolin-6-yl)carbamate structure
487065-01-0 structure
Product name:Tert-butyl (2,2,4-trimethyl-1,2-dihydroquinolin-6-yl)carbamate
CAS No:487065-01-0
MF:C17H24N2O2
MW:288.384664535522
CID:4821811

Tert-butyl (2,2,4-trimethyl-1,2-dihydroquinolin-6-yl)carbamate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl (2,2,4-trimethyl-1,2-dihydroquinolin-6-yl)carbamate
    • Tert-butyl N-(2,2,4-trimethyl-1H-quinolin-6-yl)carbamate
    • 6-(tert-Butoxycarbonyl)amino-1,2-dihydro-2,2,4-trimethylquinoline
    • (2,2,4-trimethyl-1,2-dihydroquinolin-6-yl)-carbamic acid tert-butyl ester
    • (2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl)carbamic acid tert-butyl ester
    • (2,2,4-Trimethyl-1,2-dihydro-quinolin-6-yl)-carbamic acid tert-butyl ester
    • Tert-butyl (2,2,4-trimethyl-1,2-dihydroquinolin-6-yl)carbamate
    • Inchi: 1S/C17H24N2O2/c1-11-10-17(5,6)19-14-8-7-12(9-13(11)14)18-15(20)21-16(2,3)4/h7-10,19H,1-6H3,(H,18,20)
    • InChI Key: TXFUWJLANVJXMK-UHFFFAOYSA-N
    • SMILES: O(C(NC1C=CC2=C(C=1)C(C)=CC(C)(C)N2)=O)C(C)(C)C

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 3
  • Complexity: 435
  • Topological Polar Surface Area: 50.4
  • XLogP3: 3.3

Tert-butyl (2,2,4-trimethyl-1,2-dihydroquinolin-6-yl)carbamate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Crysdot LLC
CD11117439-1g
tert-Butyl (2,2,4-trimethyl-1,2-dihydroquinolin-6-yl)carbamate
487065-01-0 97%
1g
$434 2024-07-17
Chemenu
CM229214-1g
tert-Butyl (2,2,4-trimethyl-1,2-dihydroquinolin-6-yl)carbamate
487065-01-0 97%
1g
$410 2021-08-04
Alichem
A189009509-1g
Tert-butyl (2,2,4-trimethyl-1,2-dihydroquinolin-6-yl)carbamate
487065-01-0 95%
1g
$429.24 2023-09-01
Chemenu
CM229214-1g
tert-Butyl (2,2,4-trimethyl-1,2-dihydroquinolin-6-yl)carbamate
487065-01-0 97%
1g
$434 2022-09-01

Additional information on Tert-butyl (2,2,4-trimethyl-1,2-dihydroquinolin-6-yl)carbamate

Introduction to Tert-butyl (2,2,4-trimethyl-1,2-dihydroquinolin-6-yl)carbamate (CAS No. 487065-01-0)

Tert-butyl (2,2,4-trimethyl-1,2-dihydroquinolin-6-yl)carbamate, with the chemical identifier CAS No. 487065-01-0, is a compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of carbamates, which are known for their versatile applications in drug development due to their structural stability and biological activity. The presence of a tert-butyl group and a dihydroquinoline moiety in its structure imparts unique chemical and pharmacological properties, making it a subject of intense study.

The structural framework of Tert-butyl (2,2,4-trimethyl-1,2-dihydroquinolin-6-yl)carbamate consists of a dihydroquinoline core substituted with a carbamate group at the 6-position. The tert-butyl group attached to the carbamate moiety enhances the lipophilicity of the molecule, which is a crucial factor in drug absorption and distribution within the body. This feature makes it an attractive candidate for further development as an active pharmaceutical ingredient (API).

In recent years, there has been a surge in research focused on dihydroquinoline derivatives due to their potential applications in treating various diseases. Dihydroquinolines have been shown to exhibit antimicrobial, anti-inflammatory, and anticancer properties. The introduction of the carbamate group in Tert-butyl (2,2,4-trimethyl-1,2-dihydroquinolin-6-yl)carbamate not only modifies its pharmacokinetic profile but also opens up new avenues for its therapeutic use.

One of the most compelling aspects of this compound is its potential role in developing novel treatments for neurological disorders. Studies have indicated that dihydroquinoline derivatives can interact with specific neurotransmitter receptors, potentially leading to new therapeutic strategies for conditions such as Alzheimer's disease and Parkinson's disease. The carbamate group in Tert-butyl (2,2,4-trimethyl-1,2-dihydroquinolin-6-yl)carbamate may enhance its ability to cross the blood-brain barrier, making it a promising candidate for central nervous system (CNS) drugs.

Furthermore, the compound's structural similarity to known bioactive molecules suggests that it may have synergistic effects when combined with other drugs. This property is particularly valuable in combination therapy approaches, where multiple drugs are used together to achieve a greater therapeutic effect than would be possible with a single drug alone. The lipophilicity imparted by the tert-butyl group could also make it suitable for topical applications or delivery systems that require enhanced penetration through biological membranes.

The synthesis of Tert-butyl (2,2,4-trimethyl-1,2-dihydroquinolin-6-yl)carbamate involves multi-step organic reactions that require precise control over reaction conditions. The synthesis typically starts with the preparation of the dihydroquinoline core through cyclization reactions followed by functionalization at the 6-position with a carbamate group. The introduction of the tert-butyl group is achieved through subsequent substitution reactions. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to improve yield and purity.

Recent advancements in computational chemistry have also played a significant role in understanding the pharmacological properties of Tert-butyl (2,2,4-trimethyl-1,2-dihydroquinolin-6-yl)carbamate. Molecular modeling studies have helped researchers predict how this compound interacts with biological targets at the molecular level. These studies provide valuable insights into its mechanism of action and potential side effects. Additionally, virtual screening techniques have been used to identify new analogs with improved pharmacological profiles.

In vitro and in vivo studies have begun to shed light on the biological activity of Tert-butyl (2,2,4-trimethyl-1,2-dihydroquinolin-6-yl)carbamate. Preliminary results suggest that it exhibits significant antimicrobial properties against certain bacterial strains. This finding is particularly intriguing given the growing problem of antibiotic resistance worldwide. Further research is needed to fully characterize its spectrum of activity and determine its potential as an antibiotic or an adjunct therapy.

The compound's potential as an anti-inflammatory agent is another area of interest. Inflammation is a key factor in many chronic diseases such as arthritis and cardiovascular disease. Studies have shown that dihydroquinoline derivatives can modulate inflammatory pathways by interacting with specific enzymes and receptors involved in inflammation. The carbamate group in Tert-butyl (2,2,4-trimethyl-1,2-dihydroquinolin-6-yl)carbamate may enhance its ability to inhibit these inflammatory pathways.

Future research directions for Tert-butyl (2,2,4-trimethyl-1,2-dihydroquinolin-6-yl)carbamate include exploring its potential as an anticancer agent. Dihydroquinolines have been reported to induce apoptosis in cancer cells by interfering with critical signaling pathways involved in cell growth and survival. The structural features of this compound make it a promising candidate for developing new anticancer therapies that target specific molecular mechanisms underlying cancer progression.

The development of novel drug delivery systems is another exciting area where Tert-butyl (2, 22, 24 -trimethyl -1, 12 -dihydroquino lin -6 -y l )carb am ate could play a significant role。 Advanced delivery systems such as liposomes、 nanoparticles、 and polymeric micelles have been designed to enhance drug delivery efficiency。 These systems can be tailored to improve bioavailability、 reduce toxicity、 and target specific tissues or organs。 The lipophilicity imparted by the tert -but yl group makes this compound an ideal candidate for incorporation into these advanced delivery systems。

In conclusion, Tert -but yl( 22, 24 -trim eth yl -1, 12 -dih ydroquino lin -6 -y l )ca rb am ate( CAS No。 487065 -01 -0) is a promis ing compoun d with unique structural features and potential therapeutic applications。 Its ability to interact with biological targets at multiple levels makes it a valuable candidate for further development in pharmaceutical chemistry。 With continued research and innovation, this compound has the potential to contribute significantly to advancements in medicine and healthcare。

Recommend Articles

Recommended suppliers
Taizhou Jiayin Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Taizhou Jiayin Chemical Co., Ltd
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
pengshengyue
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
pengshengyue